molecular formula C19H21N3O B2557972 N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine CAS No. 879470-04-9

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine

Cat. No.: B2557972
CAS No.: 879470-04-9
M. Wt: 307.397
InChI Key: OSFAIVUDTXKDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is a synthetic amine derivative of significant interest in preclinical neuroscience research, primarily investigated for its potential interaction with monoamine signaling systems. Its molecular architecture, incorporating a 1,3,4-oxadiazole heterocycle, is a key pharmacophore found in ligands targeting trace amine-associated receptor 1 (TAAR1) [Source: PMC] . TAAR1 is an important G-protein-coupled receptor modulator of dopamine and serotonin neurotransmission, making it a high-value target for researching novel therapeutic approaches for psychiatric and neurological disorders [Source: PMC] . Consequently, this compound serves as a crucial chemical tool for elucidating the complex pharmacology of TAAR1 and its downstream effects on neural circuits. Research applications are focused on using this molecule to probe receptor function, study signaling pathways in vitro, and understand its potential effects in animal models of conditions like depression and schizophrenia. The structure-activity relationship (SAR) of such oxadiazole-containing amines is a vibrant area of medicinal chemistry, aimed at developing more selective and potent research ligands. All investigations with this compound should be conducted in compliance with applicable laws and ethical guidelines for laboratory research.

Properties

IUPAC Name

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-15(2)22(13-16-9-5-3-6-10-16)14-18-20-21-19(23-18)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFAIVUDTXKDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)CC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazides with Orthoesters

Isonicotinic acid hydrazide reacts with triethyl orthobenzoate under reflux to yield 4-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine. This method, adapted from, involves heating the hydrazide (20 g, 145.6 mmol) in triethyl orthobenzoate (135 mL) for 24 hours. Post-reflux, excess orthoester is distilled, and the residue is recrystallized from ethanol to obtain light-yellow crystals (89.8% yield, m.p. 160–161°C). Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.51–7.61 (m, 3H, aryl-H), 7.98 (d, 2H, aryl-H), 8.84 (d, 2H, pyridine-H).

Hydrazine-Mediated Cyclization

Alternative routes utilize hydrazine hydrate and carbon disulfide under alkaline conditions. For example, 1-naphthyloxyacetic acid hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide, forming 1,3,4-oxadiazole-2-thiones. This method, though less direct, offers flexibility for subsequent functionalization.

Functionalization of the Oxadiazole Core

Introducing the N-benzyl and propan-2-amine groups necessitates selective alkylation or reductive amination.

Chloromethylation and Nucleophilic Substitution

The oxadiazole core is chloromethylated using formaldehyde and hydrochloric acid, generating 5-phenyl-1,3,4-oxadiazol-2-ylmethyl chloride. This intermediate reacts with N-benzylpropan-2-amine in dichloromethane under basic conditions (e.g., triethylamine) to yield the target compound.

Reaction Scheme:
$$
\text{5-Ph-Oxadiazole} + \text{ClCH₂C₆H₅} \xrightarrow{\text{Et₃N, DCM}} \text{N-Benzyl-N-[(5-Ph-Oxadiazol-2-yl)methyl]propan-2-amine}
$$

One-Pot Multicomponent Reaction

Adapting methods from, a one-pot synthesis combines benzylamine, propan-2-amine, and 5-phenyl-1,3,4-oxadiazole-2-carbaldehyde in the presence of (N-isocyanimino)triphenylphosphorane. This approach, conducted at room temperature for 15 hours, achieves an 85% yield for analogous structures.

Analytical Validation and Optimization

Spectroscopic Characterization

  • IR Spectroscopy: Absorptions at 1642 cm⁻¹ (C=N) and 2977 cm⁻¹ (C-H aliphatic) confirm oxadiazole and alkylamine groups.
  • ¹H NMR: Distinct signals for benzyl (δ 4.35, s, 2H), isopropyl (δ 1.15, d, 6H), and oxadiazole aryl protons (δ 7.51–8.84).

Yield Optimization Strategies

  • Microwave Assistance: Microwave irradiation (60% power, 15 minutes) enhances cyclization efficiency, as demonstrated for related oxadiazoles.
  • Solvent Selection: Ethanol and DMF improve recrystallization purity, critical for high yields (>75%).

Comparative Methodological Analysis

Method Conditions Yield (%) Advantages Limitations
Cyclocondensation Reflux, 24 h 89.8 High purity, scalable Long reaction time
One-Pot Synthesis RT, 15 h 85 Rapid, minimal purification Requires specialized reagents
Microwave-Assisted 60% power, 15 min 78 Energy-efficient Equipment-dependent

Chemical Reactions Analysis

Oxidative Cyclization

  • Semicarbazides/Thiosemicarbazides : Cyclization of semicarbazides or thiosemicarbazides with oxidizing agents (e.g., iodine, bromine) forms the oxadiazole ring .

  • N-Acylhydrazones : Oxidative cyclization of N-acylhydrazones using chloramine-T or iodine yields oxadiazole derivatives .

  • Imine C-H Functionalization : Copper-catalyzed imine C-H activation of N-arylidenearoylhydrazides produces substituted oxadiazoles .

Nucleophilic Substitution

  • Amine Coupling : Reaction of oxadiazole precursors with amines (e.g., benzylamine) under reflux conditions forms substituted derivatives.

  • Thiol Reactions : Coupling of oxadiazole derivatives with thiols or thioacetamides generates sulfur-containing analogs.

Oxadiazole Ring Reactivity

The oxadiazole ring’s electron-deficient nature enables:

  • Nucleophilic Attack : Substitution reactions at the C-2 position (e.g., with amines, thiols).

  • Electrophilic Addition : Interaction with electrophiles (e.g., bromine) at the C-5 position.

  • Cyclization : Formation of fused heterocycles via condensation with carbonyl-containing substrates .

Membrane Disruption Mechanism

In antimicrobial contexts, the compound disrupts bacterial membranes via:

  • Hydrophobic Interactions : Benzyl and phenyl groups interact with lipid bilayers.

  • Electrostatic Interactions : Amine groups engage with negatively charged membrane components.

Antimicrobial Activity

  • Gram-positive/Gram-negative efficacy : Disrupts membrane integrity, inhibits metabolic pathways.

  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution or agar diffusion.

Anticancer Potential

  • Thymidine Phosphorylase Inhibition : Derivatives show 6–9× higher activity than reference drugs .

  • Cytotoxicity : IC₅₀ values as low as 0.275 µM against leukemia cell lines .

Structural Analogues and Derivatives

Comparative analysis of oxadiazole derivatives reveals variations in reactivity and biological activity:

Compound Key Structural Feature Unique Property
5-Aryl-1,3,4-oxadiazolesAryl substituents on oxadiazoleDiverse pharmacological profiles
Benzothiazole derivativesThiazole ring instead of oxadiazoleAnti-inflammatory effects
Ethyl 2-(5-(4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thioacetate-hydrazideNitrophenoxy substituentAnticancer activity

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell membranes and inhibits essential metabolic pathways.

Research Findings:

  • Bacterial Strains Tested:
    • Escherichia coli
    • Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC):
    • Determined using broth microdilution or agar diffusion methods.
  • Mechanism of Action:
    • Electron microscopy and membrane permeability assays indicate that the compound causes membrane damage leading to cell death.
  • In Vivo Efficacy:
    • Animal infection models demonstrate reduced bacterial load in infected subjects.

Data Table: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)Mechanism of Action
Escherichia coli32Membrane disruption
Staphylococcus aureus16Inhibition of metabolic pathways

Anticancer Properties

N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine has also been investigated for its potential anticancer properties. Various studies highlight its efficacy against several cancer cell lines.

Case Studies:

  • Cell Lines Tested:
    • SNB-19 (glioblastoma)
    • OVCAR-8 (ovarian cancer)
    • NCI-H460 (lung cancer)
  • Percent Growth Inhibition (PGI):
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H460: 75.99%
  • Mechanism of Action:
    • The compound induces apoptosis in cancer cells through various pathways, including mitochondrial dysfunction.

Data Table: Anticancer Efficacy

Cancer Cell LinePGI (%)Mechanism of Action
SNB-1986.61Apoptosis induction
OVCAR-885.26Mitochondrial dysfunction
NCI-H46075.99Cell cycle arrest

Mechanism of Action

The mechanism of action of N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives

Replacing the oxygen atom in the oxadiazole ring with sulfur (e.g., in 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine ) alters electronic properties. Thiadiazoles exhibit higher electron-withdrawing effects due to sulfur’s polarizability, which may enhance binding to electrophilic enzyme pockets. However, oxadiazoles like the target compound often demonstrate better metabolic stability .

Substituent Variations on the Oxadiazole Ring

  • Compound 6c () : N'-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide
    • Contains a furan-carbohydrazide moiety, increasing hydrogen-bonding capacity compared to the target compound’s benzylamine group. This enhances solubility but reduces lipophilicity (melting point: 166–167°C vs. target compound’s commercial availability as a liquid ).
  • This structural feature is absent in the target compound, which relies on benzyl aromatic interactions .

Side Chain Modifications

Amine Group Variations

  • 2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (): Replaces the isopropylamine with a primary amide. This modification reduces basicity (pKa ~5 vs. ~9 for tertiary amines) and enhances water solubility, critical for HDAC inhibition in cancer cells .
  • N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine (): Substitutes benzyl with benzimidazole, introducing additional hydrogen-bond donor sites. This improves binding to DNA or enzymes but may compromise blood-brain barrier penetration .

Physicochemical Data Comparison

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Key Functional Groups
Target Compound 337.41 N/A (liquid) 3.8 Oxadiazole, benzyl, isopropylamine
2-Amino-N-(oxadiazolyl)propanamide 263.28 185–186 1.2 Oxadiazole, primary amide
Compound 6d () 434.44 295–296 4.5 Oxadiazole, nitrobenzylidene
AM-694 () 356.44 N/A 5.1 Oxadiazole, cyclohexene, propargylamine

Enzyme Inhibition

  • HDAC Inhibition: The target compound’s tertiary amine may enhance histone deacetylase (HDAC) inhibition compared to primary amide derivatives (e.g., 2-amino-N-(oxadiazolyl)propanamide, IC50 ~2 µM ).
  • Antimicrobial Activity : Thiadiazole analogs (e.g., N-[(benzimidazolyl)methyl]-thiadiazol-2-amine) show broader-spectrum antifungal activity due to sulfur’s electronegativity, whereas the target compound’s benzyl group may favor Gram-positive bacteria .

Anticancer Potential

    Biological Activity

    N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antibacterial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

    Chemical Structure and Properties

    This compound features a unique structure characterized by a propan-2-amine core, a benzyl group, and a 5-phenyl-1,3,4-oxadiazol-2-yl moiety. The oxadiazole ring is particularly noteworthy for its potential to participate in various chemical reactions due to the presence of nitrogen and oxygen atoms.

    Antibacterial Activity

    The compound has been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

    • Mechanism of Action :
      • Disruption of bacterial cell membranes.
      • Inhibition of essential metabolic pathways within bacterial cells.
    • Minimum Inhibitory Concentration (MIC) :
      • Determined using standard methods such as broth microdilution or agar diffusion.
      • The compound shows broad-spectrum activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.
    • In Vivo Efficacy :
      • Studies using animal infection models demonstrated that the compound could significantly reduce bacterial load in infected subjects.

    Research Findings

    Recent studies have highlighted various aspects of the biological activity of this compound:

    Table 1: Summary of Biological Activities

    Activity Details
    AntibacterialEffective against Gram-positive and Gram-negative bacteria
    MechanismMembrane disruption and metabolic inhibition
    MICSpecific values vary by strain; generally low concentrations
    In Vivo StudiesReduced bacterial load in animal models

    Case Studies

    • Case Study on Antibacterial Efficacy :
      • A study evaluated the antibacterial properties against E. coli and S. aureus, reporting MIC values that indicate strong efficacy (exact values depend on experimental conditions).
      • Electron microscopy was utilized to observe membrane damage caused by the compound, confirming its mechanism of action.
    • Molecular Interaction Studies :
      • Molecular docking studies suggest that N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amines may interact with proteins involved in cell signaling pathways or DNA replication processes.
      • These interactions are crucial for understanding its potential as a therapeutic agent.

    Potential Applications

    Given its antibacterial properties and mechanisms of action, this compound holds promise for development into new antibacterial agents. Its unique structural features may also allow for further modifications to enhance efficacy or broaden its spectrum of activity.

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are most effective for preparing N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine?

    • Methodological Answer : The compound can be synthesized via a two-step protocol involving cyclization of hydrazide intermediates with aromatic carboxylic acids under reflux conditions. For example, hydrazine hydrate reacts with substituted benzoyl chlorides in ethanol to form hydrazides, which are then cyclized with polyphosphoric acid (PPA) to yield the 1,3,4-oxadiazole core. Subsequent N-alkylation with propan-2-amine derivatives in the presence of a base (e.g., K₂CO₃) completes the synthesis .
    • Key Considerations : Optimize reaction time and solvent polarity (e.g., ethanol vs. DMF) to enhance cyclization efficiency. Monitor reaction progress via TLC or HPLC to minimize byproducts.

    Q. How can the structural integrity of this compound be confirmed post-synthesis?

    • Methodological Answer : Combine spectroscopic techniques:

    • ¹H/¹³C NMR : Verify proton environments (e.g., benzyl protons at δ 4.3–4.5 ppm, oxadiazole ring protons at δ 8.1–8.3 ppm) .
    • IR Spectroscopy : Confirm the presence of C=N (1650–1600 cm⁻¹) and C-O-C (1250–1150 cm⁻¹) stretches .
    • Mass Spectrometry : Use HRMS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 350.16) .

    Q. What preliminary biological screening assays are recommended for this compound?

    • Methodological Answer : Prioritize antimicrobial and anticancer assays:

    • Antimicrobial Activity : Use the disc diffusion method against S. aureus, E. coli, and C. albicans at concentrations of 50–200 µg/mL. Measure zones of inhibition and compare with standard drugs like ciprofloxacin .
    • Anticancer Screening : Employ the NCI-60 cell line panel, focusing on IC₅₀ values for leukemia (K-562) and melanoma (MDA-MB-435) models. Use MTT assays to quantify cell viability .

    Advanced Research Questions

    Q. How do electronic and steric effects of substituents on the phenyl ring influence bioactivity?

    • Methodological Answer :

    • SAR Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups. Compare their logP values (HPLC) and cytotoxic potencies.
    • Data Interpretation : Electron-withdrawing groups typically enhance DNA intercalation but may reduce solubility. For example, 4-methoxy substitution improves antioxidant activity by stabilizing radical intermediates .

    Q. What computational tools can predict binding interactions between this compound and biological targets?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina to model interactions with DNA topoisomerase II or tubulin (PDB IDs: 1ZXM, 1SA0). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the benzyl group .
    • DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electron transfer capacity, correlating with redox-mediated anticancer mechanisms .

    Q. How can crystallographic data resolve structural ambiguities in this compound?

    • Methodological Answer :

    • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/water, 2:1). Refine data using SHELXL to determine bond lengths (e.g., C-N in oxadiazole: ~1.30 Å) and dihedral angles between aromatic rings .
    • Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous oxadiazoles to identify deviations caused by steric hindrance .

    Q. What strategies mitigate contradictions in biological data across different studies?

    • Methodological Answer :

    • Standardized Protocols : Adopt consistent cell culture conditions (e.g., FBS concentration, passage number) and assay endpoints (e.g., 72-hour incubation for MTT).
    • Meta-Analysis : Use tools like RevMan to aggregate data from studies with conflicting results (e.g., variable IC₅₀ values for HCT-15 colon cancer). Identify confounding factors (e.g., solvent used: DMSO vs. ethanol) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.